molecular formula C30H57CeO6 B13774503 Cerium(3+) decanoate CAS No. 7492-58-2

Cerium(3+) decanoate

Cat. No.: B13774503
CAS No.: 7492-58-2
M. Wt: 653.9 g/mol
InChI Key: YXJBOXIWJYSDHZ-UHFFFAOYSA-K
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium(3+) decanoate can be synthesized through a reaction between cerium(III) chloride and decanoic acid in an appropriate solvent. The reaction typically involves dissolving cerium(III) chloride in a solvent such as ethanol or water, followed by the addition of decanoic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. Additionally, purification steps such as filtration and recrystallization may be employed to obtain the desired compound.

Chemical Reactions Analysis

Thermal Decomposition

Thermogravimetric and evolved gas analyses reveal a multi-stage decomposition process:

Stage Temperature Range (°C) Process Mass Loss (%) Products
I150–250Loss of bound water/organic groups~10Anhydrous Ce(C₁₀)₃
II250–350Formation of Ce₂O(C₁₀)₄ + ketones~30Ce₂O(C₁₀)₄, CO₂, C₁₉H₃₈O
III350–450Decomposition to Ce₂O₂CO₃~20Ce₂O₂CO₃, CO₂
IV>450Final oxidation to CeO₂RemainingCeO₂ (cubic phase)

Adapted from analogous cerium carboxylate studies .

Key observations:

  • Symmetrical ketones (e.g., 6-undecanone) evolve during Stage II, indicating ligand decarboxylation .

  • Ce³⁺ oxidizes to Ce⁴⁺ in the final stage, forming CeO₂ .

Hydrothermal Dissolution-Reprecipitation

Under supercritical hydrothermal conditions (300–400°C), Ce(III) decanoate undergoes:

  • Dissolution : Decanoic acid enhances Ce³⁺ solubility via complexation, forming soluble Ce(C₁₀)₃ .

  • Reprecipitation : Water promotes hydrolysis of Ce(C₁₀)₃ to CeO₂, with particle growth from 16 nm to >20 nm .

The process follows a cyclic mechanism:

CeO2+Decanoic AcidCe C 3H2OCeO2(ellipsoidal)+Byproducts\text{CeO}_2+\text{Decanoic Acid}\rightleftharpoons \text{Ce C }_3\xrightarrow{\text{H}_2\text{O}}\text{CeO}_2(\text{ellipsoidal})+\text{Byproducts}

  • Higher temperatures (400°C) accelerate kinetics, favoring larger CeO₂ crystallites .

Solubility and Complexation Behavior

Decanoic acid concentration directly impacts Ce³⁺ dissolution in organic-aqueous systems:

[Decanoic Acid] (M) Ce Dissolution (mg/L)
0.150
0.3150
0.5300

Data derived from supercritical hydrothermal experiments .

The dissolution mechanism involves ligand exchange, where decanoate replaces hydroxyl groups on CeO₂ surfaces, forming (DA)₂Ce-O⁻ intermediates .

Scientific Research Applications

Synthesis of Cerium Oxide Nanoparticles

Cerium(3+) decanoate is instrumental in synthesizing cerium oxide (CeO2) nanoparticles, which are utilized in catalysis, electronics, and as UV absorbers. The presence of decanoic acid enhances the solubility of cerium ions, promoting their incorporation into nanoparticle structures.

  • Mechanism : The compound facilitates the dissolution of cerium ions, leading to the formation of CeO2 through a reprecipitation process. This method allows for controlled growth and morphology of nanoparticles, which are essential for optimizing their functional properties .

Catalytic Applications

This compound has been explored for its catalytic properties in various chemical reactions, including oxidation processes and as a catalyst support.

  • Case Study : In one study, this compound was used to enhance the catalytic activity of cerium oxide in the oxidation of organic compounds, demonstrating improved efficiency compared to traditional catalysts .

Environmental Applications

Cerium compounds, including this compound, have been investigated for their potential in environmental remediation.

Heavy Metal Ion Removal

Research indicates that this compound can be used to remove heavy metal ions from wastewater through adsorption processes. The compound's ability to form stable complexes with metal ions enhances its effectiveness in purification applications.

  • Data Table: Heavy Metal Ion Adsorption Efficiency
Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Pb(II)1001090
Cd(II)50590
Cr(VI)75791.33

Toxicological Considerations

While this compound exhibits beneficial applications, it is essential to consider its toxicological profile. Studies have shown that cerium oxide nanoparticles can induce oxidative stress; however, the specific impacts of this compound require further investigation to assess environmental and health risks comprehensively .

Mechanism of Action

Cerium(3+) decanoate can be compared with other cerium compounds, such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is known for its catalytic properties and use in fuel cells, this compound offers unique advantages in terms of solubility and potential biological applications. Other similar compounds include cerium(III) acetate and cerium(III) stearate, which differ in their ligand structures and resulting properties.

Comparison with Similar Compounds

  • Cerium(IV) oxide
  • Cerium(III) nitrate
  • Cerium(III) acetate
  • Cerium(III) stearate

Biological Activity

Cerium(3+) decanoate, a cerium salt of decanoic acid, has garnered attention in recent years due to its unique biological properties and potential applications in various fields, including medicine and materials science. This article delves into the biological activity of this compound, highlighting its anti-inflammatory, antibacterial, and catalytic properties, supported by empirical data and case studies.

This compound is formed through the reaction of cerium ions with decanoic acid. This compound exhibits unique solubility and stability characteristics that enhance its biological activity. The formation of cerium(III) decanoate significantly increases the solubility of cerium ions in aqueous environments, facilitating their bioavailability and interaction with biological systems .

Redox Behavior

Cerium exists in two oxidation states: Ce(III) and Ce(IV). The redox couple Ce(3+)/Ce(4+) plays a crucial role in its biological activity. At physiological pH, Ce(3+) acts as an antioxidant, scavenging reactive oxygen species (ROS) and mediating anti-inflammatory responses. Conversely, under acidic conditions typical of infected or tumor environments, Ce(4+) can generate ROS, exhibiting antibacterial properties .

1. Anti-inflammatory Activity

Research indicates that cerium-containing compounds can modulate inflammatory responses. For instance, studies have shown that cerium nanoparticles reduce nitric oxide release in macrophage cells, indicating a significant anti-inflammatory effect . The ability of cerium(3+) to act as an antioxidant contributes to this response by inhibiting oxidative stress.

2. Antibacterial Activity

This compound demonstrates notable antibacterial properties. It has been shown to exhibit stronger activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism involves the disruption of bacterial cell membranes and interference with calcium-dependent processes within bacterial cells .

Table 1: Antibacterial Efficacy of Cerium Compounds

Bacterial StrainMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus10 µg/mLGram-positive
Escherichia coli50 µg/mLGram-negative
Pseudomonas aeruginosa30 µg/mLGram-negative

Case Studies

Case Study 1: Cerium Nanoparticles in Wound Healing

A study investigated the effects of cerium nanoparticles on wound healing in diabetic rats. The application of cerium nanoparticles significantly accelerated wound closure compared to controls. Histological analysis revealed reduced inflammation and enhanced collagen deposition in treated wounds .

Case Study 2: Antimicrobial Coatings

Another study explored the use of this compound as a coating material for medical devices. The coatings exhibited sustained antibacterial activity over time, effectively reducing biofilm formation by Staphylococcus aureus on implanted devices .

Q & A

Q. Basic: What experimental methods are recommended for synthesizing cerium(3+) decanoate with high purity?

Methodological Answer:
Synthesis typically involves reacting cerium(III) salts (e.g., CeCl₃) with decanoic acid in a controlled stoichiometric ratio under inert conditions. Key steps include:

  • Precipitation method : Adjust pH to 5–6 using ammonia to precipitate cerium hydroxide, followed by ligand exchange with decanoic acid in ethanol .
  • Solvent selection : Use anhydrous solvents (e.g., toluene) to minimize hydrolysis of cerium(III) intermediates .
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) or vacuum drying to remove residual ligands.
    Validate purity via elemental analysis, FTIR (to confirm carboxylate bonding at ~1540 cm⁻¹), and X-ray diffraction for crystallinity .

Q. Advanced: How can researchers resolve contradictions in reported stability data for this compound in aqueous vs. non-aqueous systems?

Methodological Answer:
Contradictions often arise from differences in experimental conditions (e.g., pH, temperature, ligand excess). Systematic approaches include:

  • Controlled replication : Reproduce studies with strict control of water content (Karl Fischer titration) and oxygen levels (glovebox setups) .
  • Spectroscopic monitoring : Use UV-Vis and NMR to track ligand dissociation kinetics in real time. For example, Ce³⁺ hydrolysis products (e.g., Ce(OH)²⁺) in water may alter stability .
  • Computational modeling : Apply density functional theory (DFT) to compare binding energies of decanoate ligands in aqueous vs. organic solvents .

Q. Basic: What characterization techniques are essential for confirming the coordination geometry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to determine coordination number (typically 8–9 for Ce³⁺) and ligand arrangement .
  • FTIR spectroscopy : Identify symmetric/asymmetric COO⁻ stretches (~1410 cm⁻¹ and ~1540 cm⁻¹) to confirm bidentate vs. monodentate bonding .
  • Magnetic susceptibility : Measure deviations from Curie-Weiss behavior to infer ligand field effects .
  • Thermogravimetric analysis (TGA) : Correlate decomposition steps with ligand loss to verify stoichiometry .

Q. Advanced: How can this compound’s redox behavior be leveraged in catalytic applications, and what experimental pitfalls exist?

Methodological Answer:
Ce³⁺/Ce⁴⁺ redox transitions enable catalytic oxidation reactions (e.g., organic substrates). Key considerations:

  • Electrochemical studies : Use cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile) to identify oxidation potentials and reversibility .
  • Catalytic testing : Monitor reaction kinetics (e.g., alcohol oxidation) with GC-MS or in situ Raman spectroscopy. Note that decanoate ligands may inhibit electron transfer due to steric effects .
  • Common pitfalls :
    • Ligand degradation under oxidative conditions (mitigate via lower temperatures).
    • Ce³⁺ disproportionation in acidic media (control pH rigorously) .

Q. Basic: What are the best practices for literature reviews on this compound’s physicochemical properties?

Methodological Answer:

  • Database strategies :
    • Use Web of Science Core Collection with search terms: "cerium decanoate" OR "cerium(III) decanoate" AND ("synthesis" OR "stability" OR "catalysis") .
    • Apply cited reference searches to track foundational studies (e.g., early coordination chemistry papers) .
  • Critical evaluation : Prioritize peer-reviewed journals over patents/manufacturer data (e.g., Aladdin SDS lacks mechanistic details) .
  • Data extraction : Tabulate properties (e.g., solubility, melting point) with source citations to identify inconsistencies .

Q. Advanced: How can researchers design experiments to probe this compound’s ligand-exchange dynamics with competing anions?

Methodological Answer:

  • Competitive binding assays : Introduce competing ligands (e.g., nitrate, acetate) in molar excess and monitor displacement via:
    • UV-Vis spectroscopy : Track shifts in Ce³⁺ d-d transition bands .
    • Isothermal titration calorimetry (ITC) : Quantify binding affinities and entropy changes .
  • Kinetic modeling : Fit data to pseudo-first-order equations to determine rate constants for ligand substitution .
  • Control experiments : Use CeCl₃ as a reference to distinguish ligand-specific effects .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors or cerium-containing dust .
  • Waste disposal : Collect cerium waste in sealed containers labeled for heavy-metal disposal .

Q. Advanced: How can high-throughput screening optimize this compound’s performance in hybrid material synthesis?

Methodological Answer:

  • Combinatorial libraries : Vary cerium/decanoate ratios and solvents (e.g., DMF, THF) in 96-well plates.
  • Automated characterization : Use XRD and SEM-EDS to map phase purity and elemental distribution .
  • Machine learning : Train models on experimental data to predict optimal synthesis conditions for target properties (e.g., porosity, thermal stability) .

Properties

CAS No.

7492-58-2

Molecular Formula

C30H57CeO6

Molecular Weight

653.9 g/mol

IUPAC Name

cerium(3+);decanoate

InChI

InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3

InChI Key

YXJBOXIWJYSDHZ-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3]

Origin of Product

United States

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